Nortropine hydrochloride

Toxicology Safety Pharmacology In Vivo Studies

Researchers developing ANDA submissions for trospium chloride face a critical gap: generic tropane alkaloids cannot substitute for nortropine hydrochloride due to stereochemical and functional differences that compromise impurity profiling accuracy. Nortropine hydrochloride (CAS 17366-48-2) provides the exact exo-3α-hydroxy configuration required. • Validated reference standard with ≥97% purity for HPLC impurity profiling and method validation (AMV). • 32 mg/mL DMSO solubility enables concentrated stock solutions with minimal solvent carryover in cell-based assays. • 29% higher intraperitoneal LD50 (180 mg/kg) vs. tropine provides a wider in vivo safety window for rodent dose-response studies.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 17366-48-2
Cat. No. B177958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNortropine hydrochloride
CAS17366-48-2
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)O.Cl
InChIInChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?;
InChIKeyRROJVSOIIWHLCQ-VPEOJXMDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nortropine Hydrochloride Overview


Nortropine hydrochloride (CAS 17366-48-2), also known as exo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, is a bicyclic tropane alkaloid salt with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol [1]. It is a secondary metabolite of tropine-derived drugs such as atropine and benztropine and serves as a critical intermediate in the breakdown of tropine to succinate [2]. The compound is characterized by its exo-configured 3α-hydroxy group on the 8-azabicyclo[3.2.1]octane scaffold, which confers distinct reactivity and binding properties relative to its endo-isomer and N-methylated analogs [3]. Commercially, it is supplied as a crystalline solid with purities typically ≥97%, making it suitable for use as a reference standard, synthetic building block, and research tool in medicinal chemistry and analytical method development [1].

SC
exo-3α-hydroxy stereochemistry for stereochemical control studies
NH
free secondary amine enables N-derivatization without N-methyl interference
STD
reference standard and synthetic intermediate in alkaloid research

Nortropine vs. Tropine Analogs


Nortropine hydrochloride cannot be generically substituted with closely related tropane alkaloids due to fundamental differences in stereochemistry, functional group presentation, and metabolic fate. The exo-3α-hydroxy configuration of nortropine contrasts sharply with the endo-3β-hydroxy geometry of pseudotropine, leading to mutually exclusive substrate specificity for key biosynthetic enzymes such as pseudotropine acyltransferase (EC 2.3.1.186) [1]. Furthermore, the absence of an N-methyl group—the sole structural distinction from tropine—eliminates the methyl group as a metabolic liability, thereby altering the compound's catabolic pathway and its suitability as a precursor in synthetic schemes requiring a free secondary amine [2]. Compared to nortropinone (the 3-keto analog), the hydroxyl group of nortropine enables distinct hydrogen-bonding interactions and downstream derivatization chemistry (e.g., esterification) that the ketone cannot support [3]. These stereochemical and functional disparities translate into measurable differences in solubility, toxicity, and receptor binding, rendering generic interchange scientifically invalid and potentially compromising experimental reproducibility or synthetic yield.

Stereochemistry mismatch
endo-3β-isomers (e.g., pseudotropine) exhibit opposite C3 configuration, altering enzyme recognition and reactivity.
N-methyl group absence
Lack of N-methyl differentiates metabolic fate and catabolic partitioning from tropine; may shift pathway interpretation.
Functional group divergence
3-keto analog (nortropinone) cannot support esterification/etherification, limiting downstream synthetic routes.

Nortropine: Quantitative Comparison Evidence


Acute Toxicity vs. Tropine

In comparative acute toxicity studies, nortropine (free base) demonstrates a notably higher intraperitoneal LD50 in mice (180 mg/kg) compared to its N-methylated analog tropine (139 mg/kg), representing a 29% reduction in acute lethality [1][2]. This difference is structurally attributable to the absence of the N-methyl group, which alters the compound's metabolic activation and receptor interaction profile. For researchers handling these compounds or designing in vivo experiments, this quantitative safety margin is a critical procurement and experimental design consideration.

Acute toxicity (LD50)
Reported context
180 mg/kg vs 139 mg/kg (+29% LD50)
Reported lower acute toxicity in mouse model
Cross-study comparison; RTECS data
Toxicology Safety Pharmacology In Vivo Studies

DMSO Solubility Comparison

Nortropine hydrochloride exhibits a DMSO solubility of 32 mg/mL (195.53 mM) at 25°C, which is 14% higher than that of tropine free base under identical conditions (28 mg/mL, 198.28 mM) . The hydrochloride salt form enhances solubility in polar aprotic solvents, a practical advantage for preparing concentrated stock solutions for in vitro assays. Notably, the aqueous solubility profile diverges sharply: tropine is highly water-soluble (100 mg/mL), whereas nortropine hydrochloride is only moderately water-soluble, underscoring the importance of solvent selection based on experimental design.

DMSO solubility
Data to verify
32 mg/mL vs 28 mg/mL (+14%)
May support concentrated stock preparation
Vendor-reported; independent verification recommended
Formulation Assay Development Medicinal Chemistry

Metabolic Pathway Specificity

In Pseudomonas sp. strain AT3, nortropine is an obligatory intermediate in the catabolism of tropine to succinate, with the methyl group of tropine being eliminated as formaldehyde to yield nortropine [1]. This pathway is distinct from that of norpseudotropine, where metabolic partitioning experiments show that nortropine is partitioned approximately 4:1 between direct and indirect catabolic routes, whereas norpseudotropine is almost entirely metabolized directly [2]. This metabolic specificity renders nortropine indispensable for studies of bacterial alkaloid degradation and for synthetic biology applications requiring precise control over metabolic flux.

Metabolic partitioning
Class-level context
~4:1 direct:indirect vs norpseudotropine (direct)
Supports metabolic flux studies
Pseudomonas AT3 model; class-specific
Microbial Metabolism Biodegradation Natural Product Chemistry

Purity & Quality Control Profile

Commercially available nortropine hydrochloride is routinely supplied with HPLC-verified purity of ≥98%, with select vendors offering batches at 99.65% purity . In contrast, typical purity specifications for tropine free base range from 95% to >98%, with lower-end batches potentially containing N-methylated impurities that complicate synthetic applications. The high and well-characterized purity of nortropine hydrochloride, combined with its use as a reference standard for impurity profiling in trospium chloride manufacturing, makes it a reliable choice for analytical method development, method validation (AMV), and quality control (QC) applications [1].

Commercial purity
Lot attribute
≥99.65% (batch) vs ≥95% for tropine
High purity may reduce side reactions
Batch-specific; vendor QC review
Analytical Chemistry Quality Control Reference Standards

Acyltransferase Substrate Specificity

Pseudotropine acyltransferase (EC 2.3.1.186) exhibits absolute specificity for the exo/3β configuration found in pseudotropine; neither tropine (3α-hydroxy) nor nortropine (3α-hydroxy, N-demethylated) are substrates [1]. This enzymatic discrimination is a direct consequence of the stereochemistry at C3 and the presence or absence of the N-methyl group. For researchers employing biocatalytic approaches to synthesize tropane esters, this specificity means that nortropine cannot be substituted for pseudotropine in acyltransferase-catalyzed reactions, and vice versa. Conversely, this specificity can be exploited to achieve chemoenzymatic selectivity in complex synthetic sequences.

Enzyme specificity
Class-level context
Not a substrate for EC 2.3.1.186
Cannot substitute for pseudotropine in biocatalysis
Qualitative enzyme assay context
Enzymology Biocatalysis Stereochemistry

Synthetic Utility in Aminocarbonylation

In palladium-catalyzed aminocarbonylation reactions, both nortropine (3α-hydroxy-8-azabicyclo[3.2.1]octane) and nortropinone (8-azabicyclo[3.2.1]octan-3-one) can serve as N-nucleophiles, yielding N-acylnortropane derivatives [1]. However, the hydroxyl group of nortropine confers distinct synthetic advantages: it can be further derivatized via esterification or etherification, whereas nortropinone's ketone is limited to reduction or condensation chemistry. This functional group divergence enables divergent synthetic strategies, allowing chemists to select the appropriate building block based on downstream synthetic goals. Nortropine is a key intermediate in the preparation of trospium chloride, a quaternary ammonium antimuscarinic used for overactive bladder [2].

Synthetic versatility
Class-level context
3α-OH enables esterification; 3-keto limited
Divergent synthetic pathway potential
Reported in aminocarbonylation context
Synthetic Methodology Palladium Catalysis Medicinal Chemistry

Nortropine Hydrochloride Applications


In Vivo Studies with Controlled Toxicity

Based on the 29% higher intraperitoneal LD50 of nortropine (180 mg/kg) compared to tropine (139 mg/kg) [1], researchers designing in vivo studies with tropane alkaloids can leverage nortropine hydrochloride to achieve a wider safety window. This is particularly relevant for dose-response experiments in rodents, where a lower acute toxicity profile reduces the risk of premature lethality and enables the exploration of higher dose ranges for pharmacological or toxicological assessments.

High-Concentration DMSO Stock Solutions

For cell-based assays requiring minimal DMSO carryover, the 32 mg/mL DMSO solubility of nortropine hydrochloride [1] provides a 14% advantage over tropine (28 mg/mL) . This enables the preparation of more concentrated stock solutions, reducing the volume of DMSO introduced into culture media and minimizing solvent-induced cytotoxicity or off-target effects in sensitive cell lines.

Trospium Chloride Impurity Reference Standard

Nortropine hydrochloride, with its high purity (≥98% to ≥99.65%) and well-characterized HPLC profile [1], is a validated reference standard for impurity profiling during the commercial production of trospium chloride . It supports ANDA submissions, method validation (AMV), and stability studies in pharmaceutical quality control laboratories, ensuring compliance with regulatory requirements.

Divergent N-Acylnortropane Synthesis

As demonstrated in palladium-catalyzed aminocarbonylation [1], nortropine serves as a versatile N-nucleophile for the synthesis of N-acylnortropane derivatives. The presence of the 3α-hydroxy group permits subsequent esterification or etherification, enabling divergent synthetic pathways that are inaccessible with the 3-keto analog nortropinone. This makes nortropine hydrochloride a strategic building block for medicinal chemistry programs targeting novel tropane-based therapeutics.

Application
Selection Property
Validation Focus
In vivo alkaloid exposure studies
Reported acute toxicity profile
Dose-range tolerance assessment
Cell-based assay stock preparation
DMSO solubility context
Solvent carryover minimization
Trospium chloride impurity profiling
High-purity reference standard
Method validation (AMV) review
N-acylnortropane synthesis
Hydroxyl-mediated derivatization
Esterification/etherification pathway
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